molecular formula C10H15N3O2 B11190601 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol CAS No. 927636-45-1

6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol

Cat. No.: B11190601
CAS No.: 927636-45-1
M. Wt: 209.24 g/mol
InChI Key: LDIFTPWDNFTWEX-UHFFFAOYSA-N
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Description

6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 6-position and a morpholine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol typically involves the reaction of ethyl-substituted pyrimidine derivatives with morpholine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-ethyl-2-morpholin-4-yl-pyrimidin-4-one.

    Reduction: Formation of 6-ethyl-2-morpholin-4-yl-pyrimidine.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-morpholin-4-yl-pyrimidin-4-amine
  • 6-[(morpholin-4-yl)methyl]-2-(propan-2-yl)pyrimidin-4-ol
  • 2-Morpholinopyrimidin-4-ol

Uniqueness

6-Ethyl-2-morpholin-4-yl-pyrimidin-4-ol is unique due to the presence of both an ethyl group and a morpholine ring, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

927636-45-1

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-ethyl-2-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H15N3O2/c1-2-8-7-9(14)12-10(11-8)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,11,12,14)

InChI Key

LDIFTPWDNFTWEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2CCOCC2

Origin of Product

United States

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